

# Application Notes and Protocols for BMS-906024 in Flow Cytometry Experiments

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## Compound of Interest

Compound Name: BMS-748730

Cat. No.: B1667239

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## Introduction

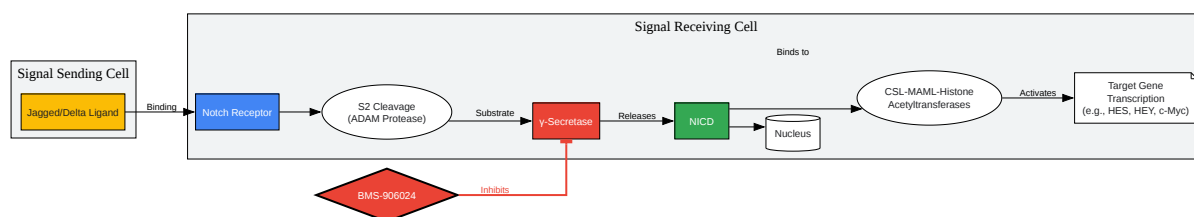
These application notes provide a comprehensive guide for the use of BMS-906024, a potent and selective pan-Notch inhibitor, in flow cytometry experiments. Due to the unavailability of public information on "**BMS-748730**," this document focuses on the well-characterized Bristol Myers Squibb compound, BMS-906024, as a representative  $\gamma$ -secretase inhibitor for studying Notch signaling.

BMS-906024 functions by inhibiting  $\gamma$ -secretase, a key enzyme responsible for the cleavage and activation of Notch receptors.<sup>[1][2]</sup> Dysregulation of the Notch signaling pathway is implicated in various cancers, where it plays a crucial role in promoting proliferation, survival, and the maintenance of cancer stem cells (CSCs).<sup>[2]</sup> Flow cytometry is a powerful technique to analyze the effects of BMS-906024 on cell populations at a single-cell level, enabling the assessment of changes in cell surface marker expression, intracellular protein levels, and cell cycle distribution.

A significant application of BMS-906024 in flow cytometry is the analysis of its impact on cancer stem cell populations. CSCs are often characterized by specific cell surface markers, such as the CD44<sup>+</sup>/CD24<sup>-</sup> phenotype in breast cancer.<sup>[3][4]</sup> By inhibiting the Notch pathway, BMS-906024 can alter the proportion of these CSCs, which can be quantified using multi-color flow cytometry.

## Mechanism of Action: Inhibition of Notch Signaling

The Notch signaling pathway is a conserved signaling system that regulates cell fate decisions. The binding of a ligand (e.g., Jagged or Delta-like) to a Notch receptor on a neighboring cell initiates a series of proteolytic cleavages. The final cleavage is mediated by the  $\gamma$ -secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL and co-activators, leading to the transcription of target genes that regulate cell proliferation, differentiation, and survival. BMS-906024, as a  $\gamma$ -secretase inhibitor, blocks this final cleavage step, thereby preventing the release of NICD and subsequent downstream signaling.[2]



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**Figure 1:** Mechanism of Action of BMS-906024 in the Notch Signaling Pathway.

## Quantitative Data

The following tables summarize the inhibitory activity of BMS-906024 against the four human Notch receptors and its effect on the proliferation of specific cancer cell lines.

Table 1: BMS-906024 Inhibitory Concentration (IC<sub>50</sub>) against Notch Receptors[1][2]

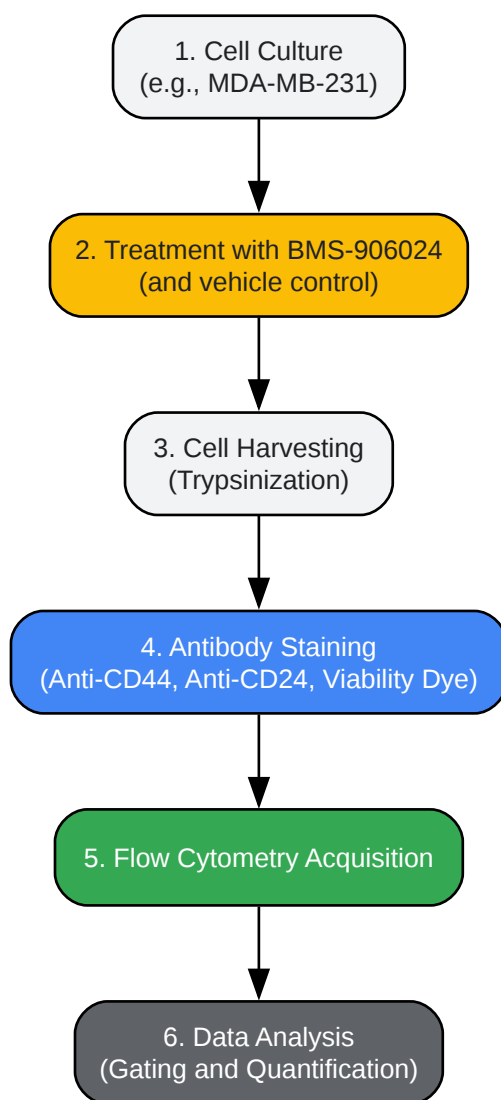
Notch Receptor	IC50 (nM)
Notch1	1.6
Notch2	0.7
Notch3	3.4
Notch4	2.9

Table 2: BMS-906024 IC50 in Cancer Cell Proliferation Assays[1][2]

Cell Line	Cancer Type	IC50 (nM)
TALL-1	T-cell Acute Lymphoblastic Leukemia	~4
MDA-MB-468	Triple-Negative Breast Cancer	~4

## Experimental Protocols

This section provides a detailed protocol for analyzing the effect of BMS-906024 on the cancer stem cell (CSC) population (CD44+/CD24-) in a breast cancer cell line (e.g., MDA-MB-231) using flow cytometry.



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**Figure 2:** Experimental workflow for flow cytometry analysis.

## Materials

- Cell Line: MDA-MB-231 (or other suitable breast cancer cell line)
- BMS-906024: Stock solution in DMSO (e.g., 10 mM)
- Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.1% sodium azide
- Antibodies:
  - FITC anti-human CD44
  - PE anti-human CD24
  - Respective isotype controls (FITC Mouse IgG, PE Mouse IgG)
- Viability Dye: 7-AAD or Propidium Iodide (PI)
- Flow Cytometer

## Protocol

- Cell Seeding and Treatment:
  - Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
  - Allow cells to adhere overnight.
  - Prepare working concentrations of BMS-906024 in complete cell culture medium. A dose-response experiment (e.g., 10 nM, 50 nM, 100 nM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest BMS-906024 dose.
  - Replace the medium in each well with the medium containing the appropriate concentration of BMS-906024 or vehicle control.
  - Incubate the cells for the desired treatment period (e.g., 72 hours).
- Cell Harvesting:
  - Aspirate the medium from the wells.
  - Wash the cells once with PBS.

- Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
- Neutralize the trypsin by adding 2 mL of complete cell culture medium.
- Transfer the cell suspension to a 15 mL conical tube.
- Centrifuge at 300 x g for 5 minutes.
- Discard the supernatant.
- Cell Staining:
  - Resuspend the cell pellet in 1 mL of cold Flow Cytometry Staining Buffer and perform a cell count.
  - Aliquot approximately  $1 \times 10^6$  cells per tube for each staining condition (unstained, isotype controls, and CD44/CD24).
  - Centrifuge the aliquots at 300 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellets in 100  $\mu$ L of cold Flow Cytometry Staining Buffer.
  - Add the appropriate antibodies to each tube (e.g., 5  $\mu$ L of FITC anti-CD44 and 5  $\mu$ L of PE anti-CD24). For isotype controls, add the corresponding isotype control antibodies. Leave one tube unstained.
  - Vortex gently and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
  - Discard the supernatant.
  - Repeat the wash step.
- Viability Staining and Flow Cytometry Acquisition:
  - Resuspend the final cell pellet in 500  $\mu$ L of cold Flow Cytometry Staining Buffer.

- Just before analysis, add the viability dye (e.g., 5  $\mu$ L of 7-AAD) to each tube.
- Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 20,000-50,000) for each sample.
- Data Analysis:
  - Use appropriate software (e.g., FlowJo, FCS Express) for data analysis.
  - Gate on the viable cell population using the viability dye.
  - From the viable population, create a dot plot of CD44-FITC versus CD24-PE.
  - Use the isotype controls to set the gates for the CD44+/CD24- population.
  - Quantify the percentage of CD44+/CD24- cells in the vehicle control and BMS-906024-treated samples.

## Expected Outcomes and Troubleshooting

- Expected Outcome: Treatment with BMS-906024 is expected to lead to a dose-dependent decrease in the percentage of the CD44+/CD24- cancer stem cell population in susceptible cell lines.
- Troubleshooting:
  - High background staining: Ensure adequate washing steps and use of Fc block if necessary. Titrate antibodies to determine the optimal concentration.
  - Poor cell viability: Handle cells gently during harvesting and keep them on ice as much as possible during the staining procedure.
  - No effect of the compound: Verify the activity of the BMS-906024 stock. Ensure the cell line is known to have active Notch signaling. The treatment duration or concentration may need to be optimized.

These application notes and protocols provide a framework for utilizing BMS-906024 in flow cytometry experiments to investigate its effects on the Notch signaling pathway and cancer

stem cell populations. Researchers should optimize the protocols for their specific cell lines and experimental conditions.

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